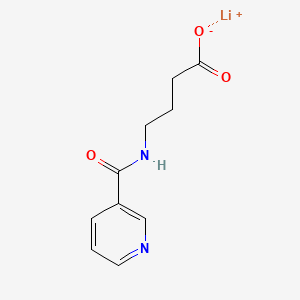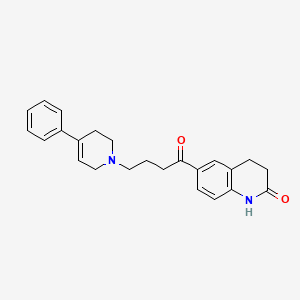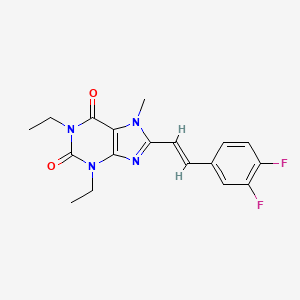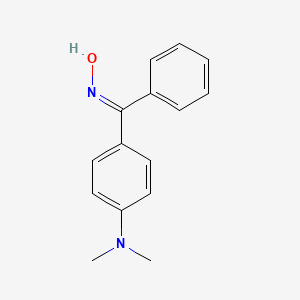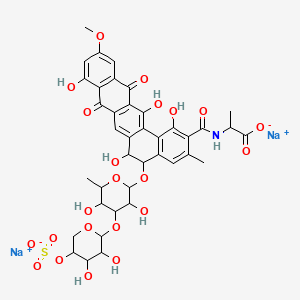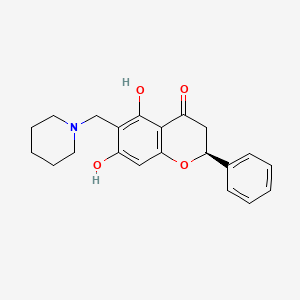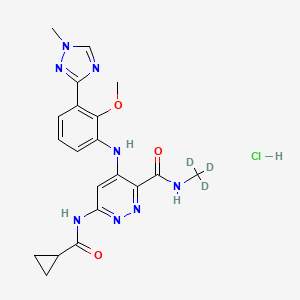
Hydroxymethylmaraviroc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxymethylmaraviroc is a derivative of maraviroc, a chemokine receptor antagonist developed by Pfizer. Maraviroc is primarily used as an antiretroviral medication to treat CCR5-tropic HIV-1 infection. This compound retains the core structure of maraviroc but includes a hydroxymethyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydroxymethylmaraviroc involves several steps, starting from the core structure of maraviroc. The hydroxymethyl group is introduced through a series of chemical reactions, including hydroxylation and methylation. The specific conditions for these reactions typically involve the use of catalysts and reagents such as palladium on carbon (Pd/C) and hydrogen gas (H2) for hydrogenation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxymethylmaraviroc undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic reagents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Dehydroxymethylated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hydroxymethylmaraviroc has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxymethylation on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its potential to inhibit CCR5-tropic HIV-1 infection.
Medicine: Explored as a potential therapeutic agent with improved properties over maraviroc.
Industry: Used in the development of new antiretroviral drugs and as a reference compound in analytical chemistry.
Mecanismo De Acción
Hydroxymethylmaraviroc exerts its effects by binding to the CCR5 receptor on the surface of certain human cells. This binding prevents the HIV-1 virus from attaching to the receptor, thereby inhibiting viral entry into the host cell. The hydroxymethyl group may enhance the binding affinity or alter the pharmacokinetic profile of the compound.
Comparación Con Compuestos Similares
Hydroxymethylmaraviroc is compared with other similar compounds such as:
Maraviroc: The parent compound, which lacks the hydroxymethyl group.
2-Hydroxymaraviroc: Another derivative with a hydroxyl group at a different position.
3-Hydroxymaraviroc: A derivative with a hydroxyl group at the third position.
Uniqueness
This compound is unique due to the presence of the hydroxymethyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties. This modification can potentially improve the efficacy and safety profile of the compound compared to its analogs.
Propiedades
Número CAS |
2230267-78-2 |
|---|---|
Fórmula molecular |
C29H41F2N5O2 |
Peso molecular |
529.7 g/mol |
Nombre IUPAC |
4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O2/c1-19(2)27-34-33-26(18-37)36(27)24-16-22-8-9-23(17-24)35(22)15-12-25(20-6-4-3-5-7-20)32-28(38)21-10-13-29(30,31)14-11-21/h3-7,19,21-25,37H,8-18H2,1-2H3,(H,32,38)/t22-,23+,24?,25-/m0/s1 |
Clave InChI |
QYAXWUVUSZZECX-NPZNXQLHSA-N |
SMILES isomérico |
CC(C)C1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
SMILES canónico |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



